2-(4-Fluoro-phenylsulfanyl)-ethylamine
Overview
Description
The compound “4-Fluorophenylacetonitrile” is a fluorinated building block . It has a linear formula of FC6H4CH2CN and a molecular weight of 135.14 . It is used as a starting reagent in the synthesis of certain derivatives .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluoro-phenylsulfanyl)-ethylamine” were not found, there are methods for synthesizing related compounds. For instance, “4-Formylphenylboronic acid” was synthesized using 4-Bromobenzaldehyde as a starting material .Molecular Structure Analysis
A related compound, “2-(4-fluorophenyl)imidazol-5-ones”, was studied for its anti-breast cancer properties. The study included QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .Chemical Reactions Analysis
A compound named “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” was synthesized following a ‘green protocol’ and characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .Physical And Chemical Properties Analysis
The compound “4-Fluorophenylacetonitrile” has a refractive index of n20/D 1.5002 (lit.), a boiling point of 119-120 °C/18 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . This could potentially open new avenues for the synthesis of compounds like “2-(4-Fluoro-phenylsulfanyl)-ethylamine”.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKGUUGRVPWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenylsulfanyl)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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